

# A Head-to-Head Comparison of Mpro Inhibition: Olgotrelvir vs. Nirmatrelvir

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Researchers and drug development professionals now have a comprehensive guide comparing the SARS-CoV-2 main protease (Mpro) inhibition of two key antiviral compounds: **Olgotrelvir** and Nirmatrelvir. This guide provides a data-driven, objective comparison of their performance, supported by experimental data and detailed methodologies.

### **Executive Summary**

**Olgotrelvir**, a next-generation oral antiviral, and Nirmatrelvir, the active component of Paxlovid, are both potent inhibitors of the SARS-CoV-2 Mpro, a critical enzyme for viral replication. While both compounds effectively target Mpro, they exhibit distinct profiles. **Olgotrelvir** is a dual inhibitor, targeting both Mpro and human cathepsin L, and is designed as a standalone therapy. Nirmatrelvir, a highly specific Mpro inhibitor, is co-administered with ritonavir to boost its pharmacokinetic profile. This guide delves into the quantitative differences in their Mpro inhibition and the experimental protocols used to determine these activities.

## Data Presentation: Quantitative Comparison of Mpro Inhibition

The following table summarizes the in vitro inhibitory activities of **Olgotrelvir**'s active form, AC1115, and Nirmatrelvir against the SARS-CoV-2 main protease.



| Compoun<br>d | Active<br>Form | Target        | Assay<br>Type    | Inhibitory<br>Value<br>(IC50/Ki) | SARS-<br>CoV-2<br>Strain/Var<br>iant | Referenc<br>e |
|--------------|----------------|---------------|------------------|----------------------------------|--------------------------------------|---------------|
| Olgotrelvir  | AC1115         | Mpro          | FRET<br>Assay    | IC50: 2.7<br>nM                  | WA-1                                 | [1]           |
| AC1115       | Mpro           | FRET<br>Assay | IC50: 14.3<br>nM | Omicron                          | [1]                                  |               |
| Nirmatrelvir | Nirmatrelvir   | Mpro          | FRET<br>Assay    | Ki: 0.93 nM                      | Wildtype                             | [2]           |
| Nirmatrelvir | Mpro           | FRET<br>Assay | Ki: 0.64 nM      | P132H<br>(Omicron)               | [2]                                  |               |
| Nirmatrelvir | Mpro           | FRET<br>Assay | EC50: 74.5<br>nM | -                                | [3]                                  | _             |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) reflects the concentration needed to achieve 50% of the maximum antiviral effect in a cell-based assay. Direct comparison between IC50 and Ki should be made with caution as they are determined under different experimental assumptions.

### **Mechanism of Mpro Inhibition**

Both **Olgotrelvir** (in its active form AC1115) and Nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. By binding to this crucial residue, they block the protease's ability to cleave the viral polyproteins, a process essential for viral replication.





Click to download full resolution via product page

Mechanism of Mpro Inhibition by Olgotrelvir and Nirmatrelvir.

### **Experimental Protocols**

The inhibitory activity of **Olgotrelvir** and Nirmatrelvir against SARS-CoV-2 Mpro is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. The following is a representative protocol synthesized from common methodologies.

Objective: To determine the IC50 or Ki value of an inhibitor against SARS-CoV-2 Mpro.

#### Materials:

- Recombinant SARS-CoV-2 Mpro enzyme
- FRET-based substrate with a fluorophore and a quencher flanking the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ+SGFRK-M(Edans)-NH2)



- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Test compounds (Olgotrelvir/AC1115 or Nirmatrelvir) dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader

#### Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
- Enzyme and Inhibitor Incubation: A solution of recombinant SARS-CoV-2 Mpro is prepared in
  the assay buffer. The Mpro solution is then added to the wells of the 384-well plate.
  Subsequently, the diluted test compounds are added to their respective wells. The plate is
  then incubated at room temperature for a specified period (e.g., 30 minutes) to allow for the
  binding of the inhibitor to the enzyme.
- Reaction Initiation: The enzymatic reaction is initiated by adding the FRET substrate to all wells.
- Fluorescence Monitoring: The fluorescence intensity in each well is monitored kinetically
  using a fluorescence plate reader with excitation and emission wavelengths appropriate for
  the specific FRET pair (e.g., excitation at 340 nm and emission at 490 nm for the
  Dabcyl/Edans pair). The increase in fluorescence over time is proportional to the Mpro
  activity, as cleavage of the substrate separates the fluorophore from the quencher.
- Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 values are then determined by fitting the percent inhibition data to a dose-response curve using a suitable nonlinear regression model. For Ki determination, the assay is performed at multiple substrate concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).





Click to download full resolution via product page

Workflow for a FRET-based Mpro Inhibition Assay.

### Conclusion



Both **Olgotrelvir** and Nirmatrelvir are highly potent inhibitors of the SARS-CoV-2 main protease. **Olgotrelvir**'s active form, AC1115, demonstrates low nanomolar IC50 values against both the original and Omicron variants of Mpro. Nirmatrelvir exhibits sub-nanomolar to nanomolar Ki and EC50 values. The choice between these inhibitors in a research or clinical context may depend on factors such as their broader mechanism of action (dual-inhibition for **Olgotrelvir**), pharmacokinetic properties, and the need for a boosting agent. The provided data and experimental framework offer a solid foundation for further comparative studies and the development of next-generation Mpro inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Top 103 Med papers published in 2024 [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Mpro Inhibition: Olgotrelvir vs. Nirmatrelvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#comparing-olgotrelvir-and-nirmatrelvir-mpro-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com